3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC16719941
Molecular Formula: C14H23BN2O2
Molecular Weight: 262.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23BN2O2 |
|---|---|
| Molecular Weight | 262.16 g/mol |
| IUPAC Name | 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C14H23BN2O2/c1-6-17-12(9-11(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | IWJRAMPESGFDAC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C3CC3 |
Introduction
3-Cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group and a dioxaborolane moiety, making it an organoboron compound. Its unique structure allows it to participate in various chemical reactions and applications in medicinal chemistry and organic synthesis.
2.2. Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H23BN2O2 |
| Molecular Weight | 262.16 g/mol |
| IUPAC Name | 5-cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| InChI | InChI=1S/C14H23BN2O2/c1-6-17... |
| InChI Key | HTIJNUDYDXTMCI-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC)C3CC3 |
3.1. Synthesis Methods
The synthesis of 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves several key steps, which can be optimized using continuous flow reactors or automated systems for industrial scalability and efficiency.
3.2. Applications in Chemistry
This compound is useful in various chemical transformations, often involving palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide. The specific products formed depend on the conditions and reagents used during these reactions.
Biological and Chemical Interactions
While specific biological activity data for 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is limited, compounds containing pyrazole and boron moieties have been studied for various biological activities. Interaction studies involving this compound would typically focus on its potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For example:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Lacks cyclopropyl and ethyl groups; focuses on boron chemistry. | |
| 1-Methylpyrazole | Simpler structure; used in various organic syntheses. | |
| 5-(Trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group; shows different electronic properties. |
The uniqueness of 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of a cyclopropyl moiety with a dioxaborolane unit and its potential biological activity that may not be present in simpler derivatives.
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